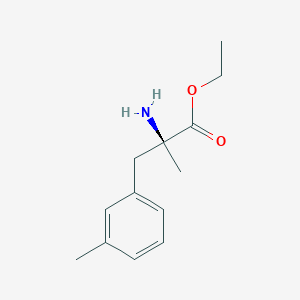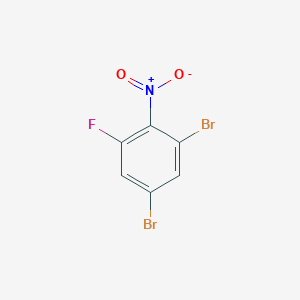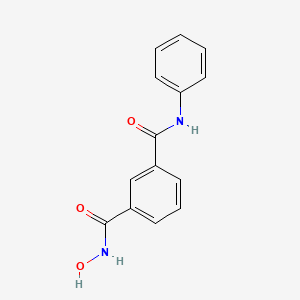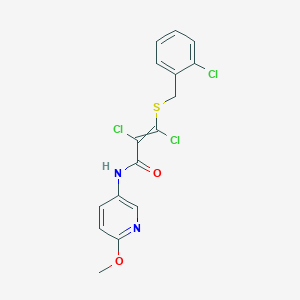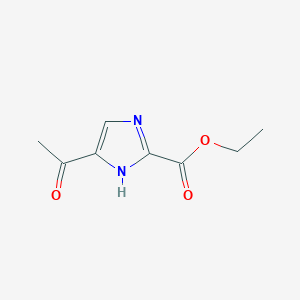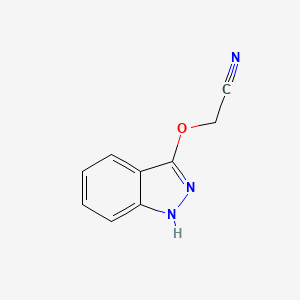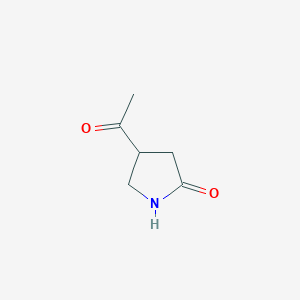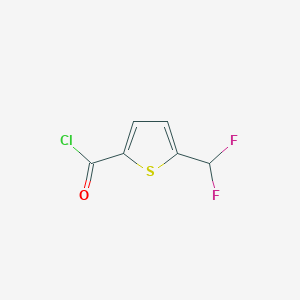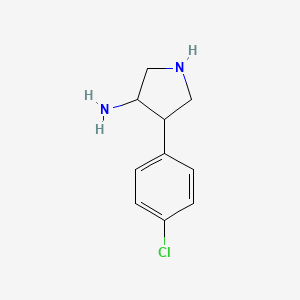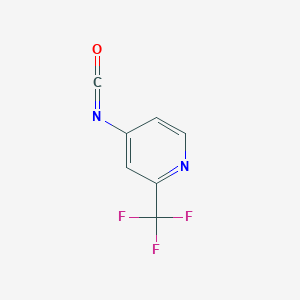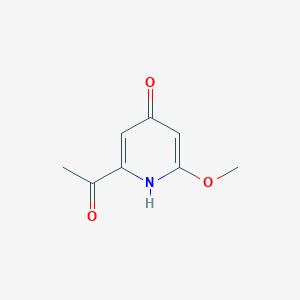
1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone typically involves a multi-step process. One common method starts with the alkylation of a pyridyl-alcohol, followed by the protection of the ketone moiety as a cyclic acetal. The final step involves the hydrolysis of the acetal to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: This compound is an intermediate in the synthesis of COX-2 inhibitors, which are used as anti-inflammatory agents.
2-Hydroxy-4-methylpyridine: Another pyridine derivative with applications in chemical synthesis and biological studies.
Uniqueness: 1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups on the pyridine ring make it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-acetyl-6-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)7-3-6(11)4-8(9-7)12-2/h3-4H,1-2H3,(H,9,11) |
InChI Key |
PTPPPMUIOXHFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



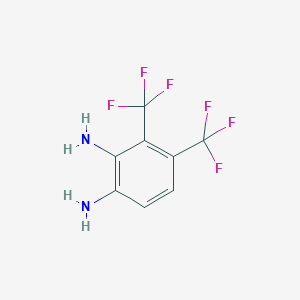
![Tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate](/img/structure/B14861908.png)
![Uridine 5'-(tetrahydrogen triphosphate),2'-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]-](/img/structure/B14861910.png)
